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Introduction to Mesoporous Carbon in Oral Drug
Delivery

Mesoporous carbon nanomaterials (MCNs) represent a promising frontier in oral drug delivery applications
due to their unique structural and chemical properties that address fundamental challenges in pharmaceutical
formulation. These materials feature ordered pore structures with tunable pore sizes typically ranging from
2-50 nm, high specific surface areas (200-400 m%/g for soft-templated carbons, up to 1175 m?/g for others),
and large pore volumes (0.2-0.6 cm?®/g) that collectively enable exceptional drug loading capacity [1] [2]
[3]. The carbonaceous framework of MCNs provides several advantages over other mesoporous materials,
including superior chemical and thermal stability, excellent electrical conductivity, and extensive
opportunities for surface functionalization to tailor drug-carrier interactions [1] [2]. For oral delivery
specifically, MCNs have demonstrated remarkable capabilities in enhancing the bioavailability of poorly
soluble drugs, protecting therapeutic biomolecules from degradation in the gastrointestinal tract, and

enabling controlled release profiles through their adjustable pore structures and surface chemistry [1] [4].

The significance of MCNs in pharmaceutical applications is particularly evident when compared to
traditional drug carriers. Unlike polymer-based systems, MCNs maintain structural integrity under varying

pH conditions, which is crucial for oral delivery through the gastrointestinal tract [1] [5]. Furthermore, their
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inorganic composition eliminates swelling phenomena associated with polymeric matrices, providing more
predictable release kinetics. The suprameolecular n-rt stacking interactions between the carbon framework
and aromatic drug molecules significantly enhance drug loading capacity and enable sustained release
profiles that are difficult to achieve with mesoporous silica or polymer-based carriers [1]. These attributes
position mesoporous carbon materials as versatile platforms for addressing formulation challenges across a

wide spectrum of therapeutic compounds, from small molecule drugs to biomacromolecules like insulin [4].

Key Advantages of Mesoporous Carbon for Oral Drug
Delivery

e Superior Drug Loading Capacity: MCNs exhibit exceptional drug loading capabilities due to their
high surface area and porous structure. Research demonstrates that carboxylated hollow
mesoporous carbon can achieve a loading efficiency of 73.6% for carvedilol using the solvent
evaporation method [1]. This exceptional capacity is attributed to the large surface area providing
abundant adsorption sites, while the mesoporous structure accommodates substantial drug quantities

within the pore network, making MCNs particularly valuable for high-dose therapeutics.

¢ Enhanced Solubilization of Poorly Soluble Drugs: The nanoconfinement of drug molecules within
mesopores effectively inhibits crystallization and maintains drugs in amorphous states with higher
apparent solubility. Zhang et al. reported that loading the hydrophobic drug carvedilol into MCNs
dramatically improved both its equilibrium solubility and disselution rate compared to crude
crystalline drug powders [1]. This property is crucial for Biopharmaceutics Classification System
(BCS) Class II drugs with poor solubility but good permeability, as it addresses the primary limitation

to their oral bioavailability.

e Improved Bioavailability: MCNs significantly enhance oral bioavailability through multiple
mechanisms. Studies with celecoxib-loaded uniform mesoporous carbon spheres demonstrated
promoted cellular uptake and decreased efflux rates in Caco-2 cell monolayers, resulting in
markedly improved oral bioavailability compared to commercial capsules [1]. The pharmacokinetic
parameters further substantiate this advantage, with carvedilol showing a 2.2-fold increase in AUCO-

48h and a 6.5-fold extension of Tmax after oral administration in MCN formulations [1].

© 2026 Smolecule. All rights reserved. 2/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8812584/
https://link.springer.com/article/10.1007/s42823-019-00033-z
https://pmc.ncbi.nlm.nih.gov/articles/PMC8812584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8812584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8812584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8812584/
https://www.smolecule.com/products/s1503141?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

o Tunable Surface Chemistry: The surface of MCNs can be readily functionalized to achieve desired
drug release profiles and targeting capabilities. Acid oxidation treatment using H2SO4 and HNOs
creates abundant carboxyl groups on the MCN surface, improving hydrophilicity and enabling further
conjugation with polymers like polyethylene glycol (PEG) or targeting ligands [1]. This
functionalization potential allows precise control over drug release kinetics and enhances compatibility

with biological systems.

o pH-Responsive Release Behavior: MCN-based systems can be engineered to exhibit differential drug
release profiles under varying pH conditions. A composite system containing carbon nanotubes,
ordered mesoporous carbon, and chitosan demonstrated markedly different release behaviors for
everolimus, with only 15.2% release at pH 7.4 versus 78.9% release at pH 4.5 over 15 hours [5].
This property is particularly valuable for targeted intestinal delivery or colonic release, as it leverages

the pH gradient along the gastrointestinal tract.

Experimental Protocols for Mesoporous Carbon-Based
Drug Formulation

Material Preparation and Functionalization

¢ Acid Functionalization of Mesoporous Carbon

o Reagents: Mesoporous carbon nanopatrticles, concentrated H2SOa4, concentrated HNOs,
deionized water.

o Procedure: Add 100 mg MCNs to 20 mL of a 3:1 (v/v) mixture of H2SO4:HNOs. Sonicate the
mixture for 30 minutes followed by mild stirring at room temperature for 6 hours. Collect the
acid-functionalized MCNs by centrifugation at 5000xg for 15 minutes. Wash thoroughly with
deionized water until neutral pH is achieved. Dry the resulting oxidized MCNs overnight in an
oven at 60°C [5].

o Quality Control: Successful functionalization is confirmed by the presence of carboxyl groups
using FT-IR spectroscopy (characteristic peaks at 1700-1720 cm~1 for C=0 stretching) and
increased hydrophilicity observed through improved water dispersion.

¢ Chitosan Composite Preparation
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o Reagents: Acid-functionalized MCNs, chitosan (deacetylation degree >80%), acetic acid,
deionized water.

o Procedure: Disperse 1 mg of functionalized MCNs in 1 mL deionized water by sonication for 1
hour. Prepare a chitosan solution (0.5 mg/mL) in 1% acetic acid. Add 0.5 mL of chitosan
solution to the MCN suspension and sonicate for 30 minutes at 25°C. Recover the chitosan-
functionalized composite by centrifugation at 5000xg for 15 minutes, wash with water, and
store at 4°C for further use [5].

o Quality Control: Verify composite formation through thermal gravimetric analysis (showing
characteristic chitosan decomposition) and zeta potential measurements (indicating surface
charge modification).

Drug Loading Methods

¢ Solvent Evaporation Method

o Procedure: Dissolve the drug in a suitable volatile organic solvent (e.g., ethanol, acetone). Add
the drug solution to MCNSs at appropriate ratio (typically 1:1 to 1:3 drug:carrier w/w). Mix
thoroughly and evaporate the solvent under reduced pressure at controlled temperature (30-
40°C). Dry the resulting drug-loaded MCNs under vacuum overnight to remove residual
solvent [1].

o Applications: Preferred for hydrophobic drugs and when high drug loading is required.
Reported to achieve 73.6% loading efficiency for carvedilol [1].

e Adsorption Equilibrium Method

o Procedure: Prepare a concentrated drug solution in an appropriate solvent. Add MCNSs to the
drug solution at predetermined ratios. Shake or stir the mixture for 2-24 hours at room
temperature to reach adsorption equilibrium. Collect the drug-loaded MCNs by centrifugation
or filtration. Wash gently to remove surface-adsorbed drug molecules and dry under vacuum [1]
[5].

o Applications: Suitable for both hydrophilic and hydrophobic drugs, with loading efficiency
potentially reaching 47.8% as demonstrated for carvedilol [1].

e In Situ Loading Method

o Procedure: Disperse MCNs in phosphate buffered saline (PBS, 0.1 M, pH 7.0-7.4) by
sonication for 20 minutes at room temperature. Add the drug to the dispersion at optimized
ratios (e.g., 1.5:1 drug to carrier ratio). Shake the mixture for 2 hours at room temperature.
Collect the drug-loaded formulation by centrifugation and wash if necessary [5].
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o Applications: Ideal for biomolecules and drugs sensitive to organic solvents, with reported
loading efficiency of 89.4% for everolimus in composite systems [5].

In Vitro Release Testing

¢ Dissolution Testing Protocol

o Reagents: Simulated gastric fluid (SGF pH 1.2), simulated intestinal fluid (SIF pH 6.8),
phosphate buffered saline (PBS pH 7.4), and other relevant buffers.

o Procedure: Place accurately weighed drug-loaded MCNs (equivalent to 5-10 mg drug) in
dialysis membranes (appropriate MWCO). Immerse in 200-500 mL of release medium
maintained at 37+0.5°C with constant agitation at 50-100 rpm. Withdraw samples (1-2 mL) at
predetermined time intervals and replace with fresh medium to maintain sink conditions.
Analyze drug concentration using validated HPLC or UV-Vis methods [5] [4].

o Data Analysis: Calculate cumulative drug release and plot release profiles. Model release
kinetics using zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to understand
release mechanisms.

e pH-Dependent Release Assessment

o Procedure: Conduct parallel release studies using the same methodology but with different pH
media (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate gastrointestinal conditions. The significant
difference in release profiles (e.g., 16.8% at pH 7.4 vs 88.0% at pH 4.5 over 25 hours for
everolimus) confirms pH-responsive behavior [5].

Performance Data and Comparative Analysis

Table 1: Drug Loading Capacity of Mesoporous Carbon-Based Systems

Loading Efficiency

Drug Loaded Carrier System Loading Method (%) Reference
(1]
Carvedilol Carboxylated HMC Solvent evaporation 73.6 [1]
Carvedilol Carboxylated HMC Adsorption 47.8 [1]
equilibrium

© 2026 Smolecule. All rights reserved. 5/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12126314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12126314/
https://link.springer.com/article/10.1007/s42823-019-00033-z
https://pmc.ncbi.nlm.nih.gov/articles/PMC12126314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8812584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8812584/
https://www.smolecule.com/products/s1503141?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability
Specifications & Pricing

Loading Efficiency

Drug Loaded Carrier System Loading Method (%) Reference
(1]

Camptothecin  MCNs Not specified 17.0 [1]
Everolimus CNT/OMCI/CS In situ loading 89.4 [5]

composite
Insulin MCNs Adsorption Not specified [4]

Table 2: Release Kinetics of Drugs from Mesoporous Carbon Carriers
. Release Release Time
Drug Carrier System . . Reference
Conditions Percentage Period

Everolimus CNT/OMCI/CS pH 7.4 15.2% 15h [5]
Everolimus CNT/OMC/CS pH 4.5 78.9% 15h [5]
Everolimus CNT/OMCI/CS pH 7.4 16.8% 25h [5]
Everolimus CNT/OMC/CS pH 4.5 88.0% 25h [5]
Captopril Soft-templated Standard Complete release  30-40 h [3]

carbon conditions
Furosemide Soft-templated Standard Complete release  30-40 h [3]

carbon conditions
Ranitidine Soft-templated Standard Complete release  5-10h [3]
HCI carbon conditions

Table 3: Bioavailability Enhancement of Drugs Delivered via Mesoporous Carbon
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Carrier Administration Key Pharmacokinetic
Drug Reference
System Route Improvements
Carvedilol Carboxylated Oral 2.2-fold increase in AUCo—ash, 6.5- [1]
MCNs fold increase in Tmax
Carvedilol  Carboxylated Oral 179.28+20.5% relative bioavailability — [1]
MCNSs vs commercial product
Celecoxib  Uniform MCS Oral Promoted cellular uptake, decreased  [1]

efflux rate, improved bioavailability

Insulin MCNs Oral Significant blood sugar reduction in [4]
diabetic rats

Visual Experimental Workflows
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MCN Drug Delivery Experimental Workflow
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In Vivo Evaluation
(Pharmacokinetics, Efficacy)
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Conclusion
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Figure 1: Comprehensive experimental workflow for developing mesoporous carbon-based oral drug
delivery systems, highlighting key stages from material preparation to data analysis with quality control

checkpoints
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pH-Responsive Drug Release Mechanism
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Figure 2: Mechanism of pH-responsive drug release from functionalized mesoporous carbon carriers,

illustrating differential release behavior across gastrointestinal tract segments

Troubleshooting and Technical Considerations

e Poor Drug Loading Efficiency: If drug loading efficiency falls below expectations, consider the

following adjustments:

o Optimize pore size-drug molecule matching: Ensure the MCN pore diameter is at least 2-3
times larger than the drug molecule's hydrodynamic diameter for adequate access and
accommodation [1] [3].

o Modify surface chemistry: For hydrophilic drugs, use non-functionalized or mildly oxidized
MCNs; for hydrophobic drugs, consider functionalized MCNs with appropriate surface groups to
enhance interactions [1].

o Evaluate loading method efficacy: The solvent evaporation method typically achieves higher
loading efficiency (73.6% for carvedilol) compared to adsorption equilibrium (47.8% for the
same drug) - select method based on drug characteristics [1].

¢ Inadequate Release Kinetics: If release profiles do not meet design specifications:

o Implement surface modifications: Graft pH-responsive polymers like chitosan or incorporate
composite materials to achieve desired release profiles. Chitosan-functionalized composites
demonstrated 88% drug release at pH 4.5 versus only 16.8% at pH 7.4 over 25 hours [5].

o Adjust pore architecture: Narrower pore widths in the carbon sorbent can reduce diffusivity of
smaller drug molecules by an order of magnitude, providing a mechanism for fine-tuning
release kinetics [3].

o Consider matrix composition: Incorporation of carbon nanotubes with mesoporous carbon
creates additional diffusion pathways and interaction sites that modify release behavior [5].

e Material Characterization Challenges:

o BET surface area reduction after drug loading: A significant decrease in specific surface
area, pore volume and pore size after drug loading confirms successful encapsulation rather
than indicating a problem, as demonstrated in insulin-loaded MCNs [4].

o Hemocompatibility assessment: Prior to in vivo studies, ensure MCN formulations
demonstrate hemocompatibility at appropriate concentrations, as sp?-based carbon
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nanomaterials have shown non-toxicity and biocompatibility at adequate doses in preclinical
evaluations [1].

Conclusion and Future Perspectives

Mesoporous carbon-based platforms represent a versatile and efficient approach for oral drug delivery,
particularly for challenging therapeutic compounds. The exceptional drug loading capacity, tunable
surface chemistry, and pH-responsive release capabilities of these materials address critical formulation
challenges associated with poorly soluble drugs and biomacromolecules. The experimental protocols and
data presented in this application note provide researchers with robust methodologies for developing and

characterizing MCN-based drug delivery systems.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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